![molecular formula C13H11BrFN B594771 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene CAS No. 1355247-92-5](/img/structure/B594771.png)
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene
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Description
“1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is a chemical compound with the CAS Number: 1355247-92-5. It has a molecular weight of 280.14 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)aniline .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Reactivity
Versatile Starting Material for Organometallic Synthesis :1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar in structure to 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene, was identified as a versatile starting material for organometallic synthesis, demonstrating the potential of bromo-fluoro benzene derivatives in synthesizing complex organometallic compounds (Porwisiak & Schlosser, 1996).
Regioselective Fluorination :The regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives was accomplished using wet tetra-n-butylammonium fluoride, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity (Zhao et al., 2016). This suggests the potential for selective chemical modifications in bromo-fluoro benzene derivatives.
Preparation of Fluorine-containing Phenylacetylenes :A method for preparing phenylacetylenes with fluorine or trifluoromethyl substituents from bromobenzenes using 1,1-dichloro-2,2-difluoroethene was documented, indicating the utility of bromo-fluoro benzene derivatives in synthesizing fluorine-containing aromatic compounds (Kodaira & Okuhara, 1988).
Solid State Structures of Substituted Benzenes :The study on bromo- and fluoro-substituted ethynylbenzenes revealed that halogen and ethynyl substituents on substituted benzene rings can be interchanged without significant changes in their average solid state structures, suggesting the structural versatility of such compounds (Robinson et al., 1998).
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPESXDZQQKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742797 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene | |
CAS RN |
1355247-92-5 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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